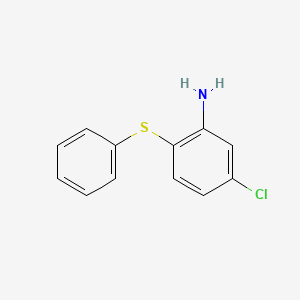

5-Chloro-2-phenylsulfanyl-phenylamine

Description

Contextualization within Aniline (B41778) and Thiophenol Chemistry

Aniline (C₆H₅NH₂) is one of the most fundamental aromatic amines, serving as a cornerstone in the synthesis of a vast array of industrial and pharmaceutical compounds. rsc.org Its derivatives are integral to the production of dyes, polymers, and a wide range of biologically active molecules. researchgate.net The amino group of aniline is a versatile functional handle, participating in a variety of chemical transformations.

Thiophenols, the sulfur analogs of phenols, are characterized by a sulfhydryl group (-SH) attached to a benzene (B151609) ring. They are known for their distinct reactivity, particularly the nucleophilicity of the thiolate anion. acs.org The incorporation of a sulfur atom introduces unique electronic and steric properties into a molecule, often influencing its biological activity and material properties. researchgate.netnih.gov

The synthesis of such compounds often involves cross-coupling reactions that form the critical carbon-sulfur (C-S) bond. Key methodologies for this transformation include the Ullmann condensation and the Buchwald-Hartwig amination. wikipedia.orgwikipedia.org The Ullmann condensation typically employs a copper catalyst to couple an aryl halide with a thiol. wikipedia.orgorganic-chemistry.org In contrast, the Buchwald-Hartwig reaction utilizes a palladium catalyst and is known for its high efficiency and broad substrate scope in forming C-N and C-S bonds. wikipedia.orgorganic-chemistry.orglibretexts.org

Significance of Halogenated Thioether-Aniline Conjugates in Medicinal Chemistry and Organic Synthesis

The presence of both a halogen and a thioether linkage on an aniline scaffold, as seen in 5-Chloro-2-phenylsulfanyl-phenylamine, imparts significant potential in medicinal chemistry and organic synthesis.

In medicinal chemistry, the introduction of a thioether moiety can enhance a molecule's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov Thioether-containing compounds have been investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.gov The halogen atom, in this case, chlorine, can further modulate the compound's pharmacokinetic and pharmacodynamic profile. Halogenation is a common strategy in drug design to improve metabolic stability, binding affinity, and membrane permeability. libretexts.orgnih.gov For instance, halogenated anilines have demonstrated notable antimicrobial and antibiofilm activities. nih.gov The combination of these functional groups in a single molecule can lead to synergistic effects and novel biological activities. For example, diaryl thioether derivatives have been explored for their antiestrogenic activity. nih.gov

In organic synthesis, halogenated thioether-aniline conjugates serve as versatile intermediates. The amino group can be readily diazotized and replaced, or acylated to introduce further complexity. The sulfur atom can be oxidized to sulfoxides and sulfones, which are themselves important functional groups in various applications. Furthermore, these molecules are precursors for the synthesis of more complex heterocyclic systems, most notably phenothiazines. researchgate.netnih.govrsc.org Phenothiazines, which can be synthesized through the cyclization of 2-aminodiphenyl thioethers, are a well-known class of psychoactive drugs with a broad range of therapeutic applications. nih.govprepchem.com

Historical Development and Emerging Research Trajectories of Related Structural Classes

The journey to understanding and utilizing compounds like 5-Chloro-2-phenylsulfanyl-phenylamine is built upon a rich history of developments in organic synthesis and medicinal chemistry. The Ullmann reaction, first reported in the early 20th century, provided one of the earliest methods for the formation of diaryl ethers and, by extension, diaryl thioethers. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netmdpi.com These early methods often required harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. wikipedia.orgresearchgate.net

A significant leap forward came with the development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination in the 1990s. wikipedia.orgorganic-chemistry.orglibretexts.org This methodology offered a much milder and more general route to C-N and C-S bond formation, greatly expanding the accessibility of substituted anilines and diaryl thioethers. The development of specialized ligands has further refined these methods, allowing for the coupling of a wider range of substrates under even milder conditions. wikipedia.org

The study of phenothiazines, which are structurally related to 2-aminodiphenyl thioethers, has a long history in medicinal chemistry, with their antipsychotic properties being discovered in the mid-20th century. prepchem.com This has driven interest in the synthesis and derivatization of their precursors, including compounds from the thioether-aniline class.

Emerging research trajectories are focused on developing more efficient, sustainable, and selective synthetic methods for these compounds. This includes the use of more environmentally friendly catalysts and solvents, as well as exploring novel reaction pathways. researchgate.netnih.gov There is also a growing interest in exploring the full range of biological activities of halogenated thioether-aniline conjugates beyond their traditional applications. This includes screening for novel anticancer, antimicrobial, and anti-inflammatory agents, driven by the understanding that the unique combination of functional groups in these molecules can lead to novel modes of action. researchgate.netnih.govlibretexts.orgnih.govnih.govmdpi.com

Interactive Data Tables

Below are interactive data tables summarizing key information about 5-Chloro-2-phenylsulfanyl-phenylamine and related compounds.

Properties of 5-Chloro-2-phenylsulfanyl-phenylamine

| Property | Value | Source |

|---|---|---|

| CAS Number | 4235-20-5 | nih.gov |

| Molecular Formula | C12H10ClNS | nih.gov |

| Molecular Weight | 235.73 g/mol | nih.gov |

| Boiling Point | 375.5 °C at 760 mmHg | google.com |

| Flash Point | 180.9 °C | google.com |

| Density | 1.31 g/cm³ | google.com |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-phenylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNS/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEQPYFIRMWZRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366316 | |

| Record name | 5-Chloro-2-phenylsulfanyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4235-20-5 | |

| Record name | 5-Chloro-2-phenylsulfanyl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Pathways of the 5 Chloro 2 Phenylsulfanyl Phenylamine Scaffold

Reactivity of the Amino Group in Phenylamines

The amino group in 5-Chloro-2-phenylsulfanyl-phenylamine is a primary nucleophilic center and is susceptible to a variety of chemical reactions typical of aromatic amines.

Primary aromatic amines readily undergo acylation with acyl chlorides or acid anhydrides to form amides. In the case of 5-Chloro-2-phenylsulfanyl-phenylamine, the amino group can be acylated to yield N-acyl derivatives. Research has shown the successful synthesis and biological evaluation of N-acyl derivatives of the closely related 2-amino-4-chlorophenyl phenyl sulfide (B99878). nih.govresearchgate.netmanchester.ac.ukdndi.org This suggests that the acylation of 5-Chloro-2-phenylsulfanyl-phenylamine would proceed readily. The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Similarly, sulfonylation of the amino group can be achieved by reaction with sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, a class of compounds with significant applications in medicinal chemistry. nih.gov The general reaction for the sulfonylation of a primary aromatic amine is presented in Table 1.

| Reactant | Reagent | Product | Reaction Type |

| Primary Aromatic Amine | Sulfonyl Chloride | Sulfonamide | Sulfonylation |

Table 1: General Sulfonylation Reaction of Primary Aromatic Amines

Primary aromatic amines react with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C), to form diazonium salts. This process is known as diazotization. The resulting diazonium salt of 5-Chloro-2-phenylsulfanyl-phenylamine would be a versatile intermediate for a variety of synthetic transformations.

Diazonium salts are highly useful in organic synthesis, particularly in the Sandmeyer reaction, where the diazonium group can be replaced by a variety of substituents, including halogens (Cl, Br), cyano (CN), and hydroxyl (OH) groups, often with the use of a copper(I) salt catalyst. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.com The Sandmeyer reaction provides a powerful method for the introduction of functional groups onto an aromatic ring that might be difficult to achieve through direct electrophilic substitution. nih.govorganic-chemistry.org The general scheme for the formation of a diazonium salt and its subsequent Sandmeyer reaction is shown in Table 2.

| Starting Material | Reagents | Intermediate | Subsequent Reagents | Final Product | Reaction Sequence |

| 5-Chloro-2-phenylsulfanyl-phenylamine | NaNO₂, HCl (0-5 °C) | 5-Chloro-2-(phenylthio)benzenediazonium chloride | CuX (X = Cl, Br, CN) | Aryl halide or nitrile | Diazotization followed by Sandmeyer Reaction |

Table 2: Diazotization and Sandmeyer Reaction Pathway

The primary amino group of 5-Chloro-2-phenylsulfanyl-phenylamine can undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing the water formed during the reaction.

Electrophilic Aromatic Substitution on the Phenyl Rings

The 5-Chloro-2-phenylsulfanyl-phenylamine scaffold contains two phenyl rings that can potentially undergo electrophilic aromatic substitution. The regioselectivity of these reactions is determined by the electronic effects of the substituents present on each ring.

In the substituted phenyl ring of 5-Chloro-2-phenylsulfanyl-phenylamine, there are three substituents to consider: the amino group (-NH₂), the chloro group (-Cl), and the phenylsulfanyl group (-SPh). The directing effects of these groups on incoming electrophiles are summarized in Table 3.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

| -NH₂ | Strong electron-donating (resonance) | Strongly Activating | Ortho, Para |

| -SPh | Electron-donating (resonance) | Activating | Ortho, Para |

| -Cl | Electron-withdrawing (induction), Electron-donating (resonance) | Deactivating | Ortho, Para |

Table 3: Electronic Effects and Directing Properties of Substituents

All three substituents are ortho, para-directors. libretexts.orgyoutube.comchegg.comquora.comchegg.com The amino group is a powerful activating group, strongly directing incoming electrophiles to the positions ortho and para to it. The phenylsulfanyl group is also an activating group, while the chloro group is a deactivating group due to its strong inductive electron-withdrawing effect, which outweighs its resonance electron-donating effect. libretexts.orgchegg.comchegg.com

Given the positions of the existing substituents in 5-Chloro-2-phenylsulfanyl-phenylamine (amino at C1, phenylsulfanyl at C2, and chloro at C5), the potential sites for electrophilic attack on this ring are C3, C4, and C6. The powerful activating and directing effect of the amino group would likely dominate, favoring substitution at the ortho (C6) and para (C4) positions. Steric hindrance from the adjacent phenylsulfanyl group might disfavor substitution at C3. Therefore, electrophilic substitution is most likely to occur at the C4 and C6 positions.

The unsubstituted phenyl ring of the phenylsulfanyl group is also susceptible to electrophilic aromatic substitution. The sulfur atom is an ortho, para-director, meaning that incoming electrophiles will preferentially attack the positions ortho and para to the sulfur atom on this second ring.

Halogenation is a common electrophilic aromatic substitution reaction. Given the activating nature of the amino and phenylsulfanyl groups, the substituted phenyl ring of 5-Chloro-2-phenylsulfanyl-phenylamine is expected to be reactive towards halogenating agents. Biocatalytic halogenation using halogenases has emerged as a method for the regioselective halogenation of electron-rich aromatic compounds like aminothiazoles. nih.gov

The presence of aromatic amines in water sources is a concern during water disinfection processes, as they can act as precursors for the formation of disinfection byproducts (DBPs). nih.govengineering.org.cnwaterrf.orghealth.state.mn.usresearchgate.net Chlorination of water containing aromatic amines can lead to the formation of various organochlorine compounds, some of which may be harmful to human health. nih.govnih.govwikipedia.orgdelaware.govwitpress.com

The chlorination of aromatic amino acids has been shown to produce a variety of DBPs, including halogenated aldehydes, nitriles, phenols, and halobenzenes. nih.gov Furthermore, the presence of sulfur in organic molecules can also influence the formation of DBPs during chlorination. Therefore, it is plausible that the chlorination of 5-Chloro-2-phenylsulfanyl-phenylamine in a water treatment context could lead to the formation of various halogenated and potentially sulfur-containing DBPs. The specific nature and quantity of these byproducts would depend on various factors, including the concentration of the compound, the chlorine dose, pH, and temperature.

Oxidation and Reduction Pathways of the Thioether Linkage

The sulfur atom in the thioether linkage of 5-Chloro-2-phenylsulfanyl-phenylamine is susceptible to both oxidation and reduction, leading to a range of derivatives with modified electronic and structural properties.

Oxidation:

The oxidation of the thioether in 2-aminodiphenyl sulfide derivatives can be controlled to yield either the corresponding sulfoxide (B87167) or sulfone. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

A common and environmentally benign method for the selective oxidation of sulfides to sulfoxides is the use of hydrogen peroxide in glacial acetic acid. This system operates under mild, transition-metal-free conditions and generally provides high yields. dtic.mil For the oxidation of 5-Chloro-2-phenylsulfanyl-phenylamine, this method would likely produce 5-Chloro-2-(phenylsulfinyl)aniline. Over-oxidation to the sulfone can often be avoided by careful control of stoichiometry and reaction time. dtic.mil

Further oxidation to the corresponding sulfone, 5-Chloro-2-(phenylsulfonyl)aniline, can be achieved using stronger oxidizing agents or by adjusting the reaction conditions. For instance, hydrogen peroxide in the presence of a suitable catalyst, such as tantalum carbide, can efficiently drive the reaction to the sulfone stage. nih.gov Other reagents capable of effecting this transformation include m-chloroperbenzoic acid (m-CPBA). organic-chemistry.org

The oxidation state of the sulfur atom significantly influences the chemical and biological properties of the resulting compounds. For example, in the context of phenothiazine (B1677639) analogs, the conversion of the sulfide to a sulfoxide or sulfone has been shown to modulate their biological activity. nih.gov

Interactive Data Table: Oxidation of Diaryl Sulfides

| Substrate Analogue | Oxidizing Agent | Product | Reference |

| Methyl Phenyl Sulfide | Hydrogen Peroxide / Acetic Acid | Methyl Phenyl Sulfoxide | dtic.mil |

| Various Sulfides | Hydrogen Peroxide / Tantalum Carbide | Sulfones | nih.gov |

| 10-Methylphenothiazine | Calcium Permanganate | 10-Methylphenothiazine-5-dioxide (Sulfone) | dtic.mil |

Reduction (Desulfurization):

The reductive cleavage of the carbon-sulfur bond in diaryl sulfides, known as desulfurization, is a useful synthetic transformation. A widely employed method for this purpose is the use of Raney Nickel. organicreactions.orgbritannica.com This reaction typically involves the hydrogenolysis of the C-S bond, replacing it with a C-H bond. organicreactions.org In the case of 5-Chloro-2-phenylsulfanyl-phenylamine, treatment with Raney Nickel would be expected to yield 4-chloroaniline (B138754) and benzene (B151609).

This desulfurization reaction is a powerful tool for structural elucidation and for the synthesis of compounds where the thioether linkage is no longer required. organicreactions.orgbritannica.com The efficiency of the reaction can be influenced by the activity of the Raney Nickel and the reaction conditions, such as solvent and temperature.

Other reductive methods can also be employed for C-S bond cleavage. For instance, electroreductive desulfurative transformations have been demonstrated for aryl alkyl thioethers, proceeding via the formation of radical intermediates. chemrxiv.org While less common for diaryl sulfides, such methods highlight the potential for alternative reductive pathways.

Interactive Data Table: Reductive Cleavage of C-S Bonds

| Substrate Type | Reagent | Product Type | Reference |

| Thioacetals | Raney Nickel | Hydrocarbons | organicreactions.org |

| Thioindigoid Dyes | Raney Nickel / Alcohol | 1,4-Diarylbutanes | researchgate.net |

| Aryl Alkyl Thioethers | Electroreduction | Alkanes | chemrxiv.org |

Cyclization and Heterocyclic Annulation Strategies Utilizing the Phenylamine and Phenylsulfanyl Moieties

The ortho-relationship of the amine and phenylsulfanyl groups in 5-Chloro-2-phenylsulfanyl-phenylamine makes it an ideal precursor for the synthesis of phenothiazines, a class of tricyclic heterocyclic compounds with significant applications in medicine and materials science.

One of the most established methods for the synthesis of phenothiazines from diarylamine precursors is the Bernthsen fusion, which involves heating the diarylamine with sulfur. An iodine-catalyzed modification of this method is often employed for the cyclization of diarylamines. dtic.mil

Modern cross-coupling strategies have largely superseded these harsher methods. The intramolecular Buchwald-Hartwig amination is a powerful tool for the formation of the C-N bond required for the phenothiazine ring system. This palladium-catalyzed reaction typically employs a phosphine (B1218219) ligand and a base to effect the cyclization of the 2-aminodiphenyl sulfide precursor.

Similarly, the Ullmann condensation, a copper-catalyzed reaction, can be used for the intramolecular C-N bond formation. These reactions often proceed under milder conditions than the classical methods and offer greater functional group tolerance.

The general synthetic route to substituted phenothiazines often involves the initial synthesis of a substituted 2-aminodiphenyl sulfide, followed by cyclization. For example, the reaction of a substituted 2-aminobenzenethiol with a substituted 2-chloro-1-nitrobenzene derivative, followed by reduction of the nitro group, yields a 2-aminodiphenyl sulfide that can then be cyclized to the corresponding phenothiazine. nih.gov The Smiles rearrangement is another classical method that has been utilized in the synthesis of 2-substituted phenothiazines from 2-acylamino-4-substituted-2',4'-dinitrodiphenylsulfides. nih.gov

More recently, palladium-ligand controlled cyclization strategies have been developed that allow for the selective synthesis of different heterocyclic systems from a common precursor. For instance, the intramolecular cyclization of N-(2-vinylphenyl)-2-chloroaniline derivatives can be directed to form carbazoles, indoles, dibenzazepines, or acridines by judicious choice of the palladium ligand. mit.edu While not directly starting from 5-Chloro-2-phenylsulfanyl-phenylamine, these methodologies showcase the power of modern catalytic systems in controlling reaction pathways for the synthesis of complex heterocyclic structures.

Interactive Data Table: Cyclization Reactions to Form Phenothiazines

| Starting Material Type | Reaction Name/Catalyst | Product | Reference |

| Diaryl Amines | Bernthsen Fusion (Sulfur, Iodine) | Phenothiazines | dtic.mil |

| 2-Aminodiphenyl Sulfides | Buchwald-Hartwig Amination (Pd catalyst) | Phenothiazines | - |

| 2-Aminodiphenyl Sulfides | Ullmann Condensation (Cu catalyst) | Phenothiazines | - |

| 2-Acylamino-4-substituted-2',4'-dinitrodiphenylsulfides | Smiles Rearrangement | 2-Substituted Phenothiazines | nih.gov |

Structure Activity Relationship Sar and Mechanistic Insights of 5 Chloro 2 Phenylsulfanyl Phenylamine Analogues

Influence of Ring Substituents on Biological Activity and Selectivity

The biological profile of 5-Chloro-2-phenylsulfanyl-phenylamine is intricately linked to the nature and position of substituents on its aromatic rings. These substituents can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Role of Halogen (Chlorine) in Modulating Pharmacological Profiles

The presence of a chlorine atom on the phenylamine ring of 5-Chloro-2-phenylsulfanyl-phenylamine significantly impacts its physicochemical properties and, consequently, its biological activity. Halogen atoms, particularly chlorine, are known to enhance the lipophilicity of a molecule, which can improve its ability to cross cell membranes and access target sites within the cell.

In studies of related diarylamine derivatives, the position of the chlorine atom has been shown to be a critical determinant of activity. For instance, in a series of multiple-chlorine diarylamine derivatives evaluated for their antiproliferative activity against human cancer cell lines, compounds with a chlorine atom at the 2-position of the phenyl ring demonstrated enhanced potency compared to those with substitutions at the 3- or 4-positions. researchopenworld.com The introduction of multiple chlorine atoms into the diarylamine structure has also been observed to increase anticancer activity. researchopenworld.com This suggests that the electronic and steric effects of the chlorine substituent play a crucial role in the molecule's interaction with its biological target.

The table below presents the half-maximal inhibitory concentration (IC50) values for a series of diarylamine derivatives with varying chlorine substitutions, illustrating the impact of this halogen on antiproliferative activity against the A549 and HT29 human cancer cell lines. researchopenworld.com

| Compound | Substituent(s) | IC50 (μM) A549 | IC50 (μM) HT29 |

| 1 | 2-Cl | 15.25 | 2.15 |

| 5 | 3-Cl | >100 | 60.69 |

| 9 | 4-Cl | >100 | 66.60 |

| 18 | 2,3-di-Cl | 37.4 | 4.14 |

| 19 | 2,4-di-Cl | 2.73 | 1.69 |

| 20 | 2,5-di-Cl | 13.39 | 3.45 |

| 21 | 2,6-di-Cl | 9.39 | 3.14 |

Impact of Phenylsulfanyl Moiety on Intermolecular Interactions

The phenylsulfanyl group in 5-Chloro-2-phenylsulfanyl-phenylamine is a key structural feature that can engage in various non-covalent interactions with biological macromolecules. The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor, while the phenyl ring can participate in π-π stacking and hydrophobic interactions.

The diaryl sulfide (B99878) linkage is a common motif in many biologically active compounds, including those with anticancer and anti-inflammatory properties. researchgate.net The nature of the substituents on the phenylsulfanyl ring can further modulate the electronic properties and steric bulk of this moiety, thereby influencing its binding affinity and selectivity for a given target. For example, in a study of diaryl sulfide analogues of combretastatin (B1194345) A-4, the presence of a 3,4,5-trimethoxyphenyl group on the sulfide-linked ring was found to be a key determinant of activity against the MCF-7 breast cancer cell line. nih.gov

The sulfur atom in the phenylsulfanyl group can also exist in different oxidation states, such as sulfoxide (B87167) and sulfone. These modifications dramatically alter the polarity and hydrogen bonding capacity of the linker, which can have a profound effect on biological activity.

Effects of Amino Group Substitution and Modification on Receptor Binding and Efficacy

The amino group at the 2-position of the phenylamine ring is a critical determinant of the biological activity of 5-Chloro-2-phenylsulfanyl-phenylamine analogues. This primary amine can act as a hydrogen bond donor and can be protonated under physiological conditions, allowing for ionic interactions with negatively charged residues in a receptor binding pocket.

Modification of the amino group, such as through N-acylation or N-alkylation, can significantly alter the pharmacological profile of the parent compound. For instance, in a study of substituted phenylthiophenylamines with anti-inflammatory activity, N-acylation with a p-chlorobenzoyl group was found to be a key feature for in vivo activity. researchgate.net N-alkylation of related 2-aminothiophenes has been shown to be challenging but can lead to compounds with altered biological activities. acs.org

The table below illustrates the effect of N-substitution on the affinity of tryptamine (B22526) analogues for the serotonin (B10506) 5-HT1A receptor, demonstrating how modifications to an amino group can impact receptor binding. frontiersin.org

| Compound | N-Substituent | 5-HT1A Receptor Affinity (Ki, nM) |

| Tryptamine | -H | 120 |

| N-Methyltryptamine | -CH3 | 110 |

| N,N-Dimethyltryptamine | -CH3, -CH3 | 55 |

| N-Ethyltryptamine | -C2H5 | 130 |

| N,N-Diethyltryptamine | -C2H5, -C2H5 | 90 |

Conformational Analysis and its Correlation with Bioactivity

Computational modeling studies on related diarylamine and diaryl sulfide structures have shown that these molecules can adopt various low-energy conformations. nih.gov The preferred conformation is influenced by the nature and position of substituents, which can introduce steric hindrance or favorable intramolecular interactions that stabilize a particular arrangement. For instance, bulky substituents ortho to the linking sulfide or amine can restrict rotation and favor a more twisted conformation.

The bioactive conformation, the specific three-dimensional structure that the molecule adopts when bound to its biological target, may not necessarily be the lowest energy conformation in solution. The energy penalty required to adopt the bioactive conformation must be compensated for by favorable binding interactions with the receptor.

Molecular Recognition and Binding Site Interactions

The biological effects of 5-Chloro-2-phenylsulfanyl-phenylamine analogues are mediated by their binding to specific biological macromolecules, such as enzymes or receptors. This molecular recognition process is governed by a combination of non-covalent interactions, including hydrophobic interactions and ionic interactions.

Hydrophobic Interactions and Ionic Interactions with Biological Macromolecules

Hydrophobic Interactions: The two phenyl rings of 5-Chloro-2-phenylsulfanyl-phenylamine provide significant hydrophobic surfaces that can interact favorably with nonpolar regions of a protein's binding pocket. These interactions are driven by the entropic gain from the release of ordered water molecules from the hydrophobic surfaces of both the ligand and the protein upon binding. The chlorine substituent further increases the lipophilicity of the molecule, potentially enhancing these hydrophobic interactions. mdpi.com

Hydrogen Bonding Network Analysis within Binding Pockets

A critical aspect of understanding a compound's mechanism of action at a molecular level involves analyzing its interactions within the binding pocket of a biological target, such as an enzyme or receptor. Hydrogen bonds are key directional interactions that significantly contribute to binding affinity and selectivity. For an analogue of 5-Chloro-2-phenylsulfanyl-phenylamine, the primary amine (-NH2) group would be the most prominent hydrogen bond donor. The sulfur atom of the phenylsulfanyl group could potentially act as a weak hydrogen bond acceptor, as could the chlorine atom under certain conditions.

In a hypothetical binding scenario, the amine group could form crucial hydrogen bonds with amino acid residues containing carbonyl groups (e.g., aspartate, glutamate) or hydroxyl groups (e.g., serine, threonine, tyrosine) in a protein's active site. The precise geometry and energy of these bonds would be fundamental to the analogue's potency. Computational docking studies, a standard tool in modern drug discovery, would be employed to predict these interactions and guide the synthesis of new analogues with optimized hydrogen bonding potential. However, no published studies detailing such analyses for 5-Chloro-2-phenylsulfanyl-phenylamine analogues were identified.

Bioisosteric Replacements and Their Impact on Metabolic Stability and Activity Profiles

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize a drug candidate's characteristics. This can include improving metabolic stability, enhancing potency, reducing toxicity, or altering pharmacokinetics.

For the 5-Chloro-2-phenylsulfanyl-phenylamine scaffold, several bioisosteric replacements could be envisioned to modulate its properties. For instance, the phenylsulfanyl group could be a site of metabolic oxidation. Replacing the sulfur atom with an oxygen (phenoxy) or a methylene (B1212753) group (benzyl) would create analogues with different electronic and lipophilic properties, which would in turn affect their biological activity and metabolic fate.

Similarly, the chlorine atom could be replaced with other halogens (e.g., fluorine, bromine) or a trifluoromethyl group to fine-tune the electronic nature and lipophilicity of the aniline (B41778) ring. The amine group itself could be modified, for example, by acylation or alkylation, to alter its hydrogen bonding capacity and metabolic susceptibility.

Unfortunately, a review of available scientific literature did not yield any studies that have systematically explored bioisosteric replacements for 5-Chloro-2-phenylsulfanyl-phenylamine and reported on the resulting metabolic stability and activity profiles. The data required to construct informative tables on this topic is therefore not available.

Pharmacological and Biological Research on 5 Chloro 2 Phenylsulfanyl Phenylamine and Its Derivatives

Antitrypanosomal Activity and Trypanothione (B104310) Reductase Inhibition

The search for novel therapeutic agents against trypanosomal infections has led to the investigation of various synthetic compounds. Among these, derivatives of 5-Chloro-2-phenylsulfanyl-phenylamine have emerged as a promising class of molecules with significant activity against pathogenic trypanosomes. Research has focused on their efficacy against both Trypanosoma cruzi, the causative agent of Chagas disease, and Trypanosoma brucei rhodesiense, a causative agent of African trypanosomiasis. A key target for these compounds is trypanothione reductase, an enzyme crucial for the parasite's defense against oxidative stress and absent in the mammalian host, making it an attractive drug target. nih.govresearchgate.netresearchgate.net

Evaluation against Trypanosoma cruzi and Trypanosoma brucei rhodesiense

Derivatives of 5-Chloro-2-phenylsulfanyl-phenylamine, particularly its quaternized analogues, have demonstrated potent in vitro activity against T. cruzi and T. brucei rhodesiense. nih.gov Specifically, quaternization of the nitrogen atom in analogues of 2-amino-4-chlorophenyl phenyl sulfide (B99878), a related compound, has been shown to significantly enhance antitrypanosomal effects. nih.gov

In a notable study, quaternary arylalkylammonium derivatives of 2-amino-4-chlorophenyl phenyl sulfide were evaluated against the Tulahuen strain of T. cruzi and the STIB900 strain of T. brucei rhodesiense. nih.gov These compounds exhibited strong antitrypanosomal activity, with some derivatives showing inhibitory concentrations at the nanomolar level against T. brucei rhodesiense. marshall.edu

One of the most potent compounds identified is 3',4'-dichlorobenzyl-[5-chloro-2-phenylsulfanyl-phenylamino)-propyl]-dimethylammonium chloride. nih.govlshtm.ac.uk This derivative displayed significant inhibitory action against the parasites, highlighting the potential of this chemical scaffold in the development of new antitrypanosomal drugs.

Table 1: In Vitro Antitrypanosomal Activity of 5-Chloro-2-phenylsulfanyl-phenylamine Derivatives

| Compound | Parasite Strain | Activity |

|---|---|---|

| Quaternized 2-amino-4-chlorophenyl phenyl sulfide analogues | Trypanosoma cruzi (Tulahuen) | Strong antitrypanosomal activity (<1.1 μg/mL) marshall.edu |

Elucidation of Inhibitory Mechanisms at the Enzyme Level

The primary mechanism of action for the antitrypanosomal effects of these compounds is the inhibition of trypanothione reductase. nih.gov This enzyme is central to the trypanothione-based redox system that protects trypanosomatids from oxidative damage. nih.gov

Research has shown that quaternization of the nitrogen atom in 2-amino-4-chlorophenyl phenyl sulfide analogues leads to a substantial increase in their inhibitory potency against trypanothione reductase, with an approximately 40-fold improvement observed. nih.govlshtm.ac.uk For instance, 3',4'-dichlorobenzyl-[5-chloro-2-phenylsulfanyl-phenylamino)-propyl]-dimethylammonium chloride was found to be a linear competitive inhibitor of T. cruzi trypanothione reductase with a Ki value of 1.7 ± 0.2 μM. nih.govacs.org

Molecular modeling studies have provided insights into the binding interactions between these inhibitors and the enzyme. nih.govlshtm.ac.uk The docking orientations and energies are explained by the involvement of the Z-site hydrophobic pocket of the enzyme, which is roughly bounded by the amino acid residues F396', P398', and L399'. nih.govlshtm.ac.uk Additionally, ionic interactions between the cationic nitrogen of the inhibitor and the glutamate (B1630785) residues Glu-466' or -467' of the enzyme contribute to the binding. nih.govlshtm.ac.uk In contrast, N-acyl derivatives of 2-amino-4-chlorophenyl sulfides demonstrated a mixed inhibition pattern with Ki and Ki' values ranging from 11.3 to 42.8 μM. nih.govacs.org The parent compound, 2-amino-4-chlorophenyl phenyl sulfide, was found to be a weak mixed inhibitor. marshall.eduacs.org

Table 2: Inhibition of Trypanosoma cruzi Trypanothione Reductase by 5-Chloro-2-phenylsulfanyl-phenylamine Derivatives

| Compound | Inhibition Type | Ki Value (μM) |

|---|---|---|

| 3',4'-dichlorobenzyl-[5-chloro-2-phenylsulfanyl-phenylamino)-propyl]-dimethylammonium chloride | Linear Competitive | 1.7 ± 0.2 nih.govacs.org |

| N-acyl-2-amino-4-chlorophenyl sulfides | Mixed | 11.3 - 42.8 nih.govacs.org |

Antileishmanial Activity

Research on Efficacy against Leishmania donovani

The therapeutic potential of 5-Chloro-2-phenylsulfanyl-phenylamine derivatives extends to antileishmanial activity. Quaternized analogues of 2-amino-4-chlorophenyl phenyl sulfide have demonstrated strong in vitro activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov

In studies evaluating these compounds against the HU3 strain of L. donovani, significant inhibitory effects were observed. nih.gov The quaternized derivatives showed ID50 values as low as 3.9 μg/mL, indicating their potential as lead compounds for the development of new antileishmanial therapies. marshall.edu The structural modifications that enhance antitrypanosomal activity, namely the introduction of a quaternary ammonium (B1175870) group, also appear to be beneficial for their efficacy against Leishmania parasites. nih.gov

Table 3: In Vitro Antileishmanial Activity of 5-Chloro-2-phenylsulfanyl-phenylamine Derivatives

| Compound | Parasite Strain | Activity |

|---|

Antimalarial Activity

Studies against Plasmodium falciparum and Related Parasites

In addition to their effects on trypanosomatids, derivatives of 5-Chloro-2-phenylsulfanyl-phenylamine have also been investigated for their antimalarial properties. Specifically, N-acyl derivatives of 2-amino-4-chlorophenyl sulfides have shown activity against Plasmodium falciparum, the deadliest species of malaria parasite. nih.gov

These findings suggest that the diaryl sulfide scaffold present in 5-Chloro-2-phenylsulfanyl-phenylamine and its derivatives can serve as a basis for the design of a new structural framework for antimalarial drugs. nih.gov The phenothiazine (B1677639) and diaryl sulfide quaternary compounds have also been identified as powerful antimalarials. nih.gov One particular diaryl sulfide quaternary compound demonstrated an IC50 value of 0.13 μg/mL against P. falciparum. marshall.edu This highlights the versatility of this chemical class in targeting a range of protozoan parasites.

Table 4: In Vitro Antimalarial Activity of 5-Chloro-2-phenylsulfanyl-phenylamine Derivatives

| Compound Class | Parasite Strain | Activity |

|---|---|---|

| N-acyl-2-amino-4-chlorophenyl sulfides | Plasmodium falciparum | Active nih.gov |

Antimicrobial and Antibacterial Efficacy

Derivatives of 5-Chloro-2-phenylsulfanyl-phenylamine have been investigated for their ability to combat various microbial and bacterial strains. The introduction of different functional groups to the core structure appears to significantly influence their spectrum and potency.

The antimicrobial potential of various derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, Schiff bases synthesized from 5-Chloro-Isopropyl Benzaldehyde have shown effectiveness. researchgate.net Specifically, certain synthesized compounds exhibited notable activity against both types of bacteria, with some showing moderate activity with Minimum Inhibitory Concentration (MIC) values in the range of 11-13 mm. researchgate.net

Similarly, a series of N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline derivatives were synthesized and tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). utep.edu Some of these compounds were found to be more effective than others against both bacterial types. utep.edu

In another study, newly synthesized compounds containing a 3-bromo-2,5-dihydro-1H-2,5-pyrroledione and an indole (B1671886) substructure demonstrated antibacterial activity against resistant strains of Staphylococcus aureus and other Gram-positive bacteria, with MICs lower than some standard antibiotics like ciprofloxacin (B1669076) and vancomycin. researchgate.net

The following table summarizes the antibacterial activity of selected derivatives:

The precise mechanisms of action for these derivatives are varied and often depend on their specific structural features. For Schiff bases, the presence of the azomethine (-CH=N-) group is considered crucial for their biological significance, likely due to the lone pair of electrons on the nitrogen atom which can interact with biological targets. researchgate.net

For some derivatives, a suggested mechanism of action is different from that of established antibiotics like vancomycin, which is significant for overcoming existing resistance mechanisms. researchgate.net In the case of 3-(phenylsulfonyl)-2-pyrazinecarbonitrile, a related compound, its antibacterial activity is enhanced when combined with an efflux pump inhibitor, suggesting that it may be a substrate for bacterial efflux pumps, a common resistance mechanism. nih.gov

Anticancer and Cytotoxic Activities

A number of derivatives of 5-Chloro-2-phenylsulfanyl-phenylamine have demonstrated significant potential as anticancer agents. Research has focused on their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle of cancer cells.

Several studies have highlighted the pro-apoptotic and cell cycle-modulating effects of these compounds. For instance, a series of novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives showed cytotoxic activity against human cancer cell lines such as HCT-116, HeLa, and MCF-7. mdpi.comnih.gov The most active of these compounds were found to inhibit cell proliferation by increasing the number of apoptotic cells. mdpi.comnih.gov

Cytometric analysis revealed that these compounds can lead to an accumulation of the cell population in the sub-G1 phase, which is indicative of apoptosis. mdpi.com Furthermore, some 2-(thiophen-2-yl)-1H-indole derivatives have been shown to cause cell cycle arrest at the S and G2/M phases in HCT-116 colon cancer cells. nih.gov This arrest prevents the cancer cells from dividing and proliferating. nih.gov

The following table summarizes the cytotoxic activity of selected derivatives against various cancer cell lines:

The induction of apoptosis by these derivatives often involves the activation of caspases, a family of proteases that are central to the apoptotic process. Research on 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamide derivatives demonstrated that the most active compounds induced caspase activity in HCT-116, HeLa, and MCF-7 cell lines. mdpi.comnih.gov This activation is a key step in the execution phase of apoptosis.

Further investigation into the mechanism of apoptosis by some 2-substituted-5,6,7,8-tetrahydronaphthalene derivatives in colon cancer cells revealed the induction of the intrinsic apoptosis pathway. nih.gov This pathway is initiated by the impairment of the mitochondrial transmembrane potential, leading to the release of cytochrome c from the mitochondria. nih.gov The released cytochrome c then activates caspase-9, which in turn activates caspase-3, a key executioner caspase that leads to the morphological and biochemical hallmarks of apoptosis. nih.gov

Other Investigated Biological Activities

Beyond antimicrobial and anticancer effects, some related compounds have been explored for other biological activities. For instance, certain 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides have been evaluated for their antimycobacterial activity and their ability to inhibit photosynthetic electron transport in spinach chloroplasts. mdpi.com

Additionally, zinc complexes of azomethines derived from 5-chloro-2-(N-tosylamino)benzaldehyde have shown significant protistocidal activity, with one complex being twice as active as the reference drug toltrazuril. mdpi.comresearchgate.net

Antioxidant Properties and Radical Scavenging Mechanisms

There is no available scientific literature that has investigated the antioxidant properties or radical scavenging mechanisms of 5-Chloro-2-phenylsulfanyl-phenylamine. Consequently, no data on its efficacy in assays such as DPPH, ABTS, or others can be provided.

Analgesic Potentials

There are no published studies on the analgesic potential of 5-Chloro-2-phenylsulfanyl-phenylamine. Research to determine its effects in standard pain models has not been reported in the accessible scientific domain.

Computational Chemistry and Theoretical Investigations of 5 Chloro 2 Phenylsulfanyl Phenylamine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the complex many-electron problem to one involving the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for the study of medium-sized organic molecules like 5-Chloro-2-phenylsulfanyl-phenylamine. Theoretical calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which has been shown to provide reliable results for aniline (B41778) derivatives. asianpubs.orgglobalresearchonline.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 5-Chloro-2-phenylsulfanyl-phenylamine, this involves finding the minimum energy conformation by systematically adjusting bond lengths, bond angles, and dihedral angles.

The key structural parameters for this molecule include the bond lengths within the two aromatic rings, the C-N, C-S, and C-Cl bond lengths, and the angles between these bonds. Of particular interest is the dihedral angle between the chloro-substituted aniline ring and the phenylsulfanyl ring. Studies on the related compound 2-(Phenylsulfanyl)aniline have shown a significant twist between the two rings, with a dihedral angle of approximately 81.3°. researchgate.net This skewed conformation is a result of the steric hindrance between the ortho-substituents and the electronic interactions between the sulfur lone pairs and the pi-systems of the rings. A similar non-planar conformation is expected for 5-Chloro-2-phenylsulfanyl-phenylamine.

Table 1: Predicted Optimized Geometrical Parameters for 5-Chloro-2-phenylsulfanyl-phenylamine

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C-Cl | 1.74 |

| C-S | 1.78 | |

| C-N | 1.40 | |

| N-H | 1.01 | |

| C-C (aniline ring) | 1.39 - 1.41 | |

| C-C (phenyl ring) | 1.39 - 1.40 | |

| Bond Angle (°) | C-S-C | 103.5 |

| C-C-N | 121.0 | |

| H-N-H | 113.0 | |

| Dihedral Angle (°) | C-C-S-C | ~80 |

Note: The values in this table are predicted based on DFT calculations on structurally similar molecules and are presented for illustrative purposes. globalresearchonline.netresearchgate.netpomona.edu

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests a more reactive molecule. researchgate.netmdpi.com

For 5-Chloro-2-phenylsulfanyl-phenylamine, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the sulfur atom, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the entire molecule, with significant contributions from the electron-withdrawing chloro group and the phenylsulfanyl moiety.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Table 2: Predicted Electronic Properties of 5-Chloro-2-phenylsulfanyl-phenylamine

| Parameter | Predicted Value (eV) |

| EHOMO | -5.8 |

| ELUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.6 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 1.2 |

| Electronegativity (χ) | 3.5 |

| Chemical Hardness (η) | 2.3 |

Note: These values are estimations based on typical DFT results for similar aromatic amines and sulfides and are for illustrative purposes. researchgate.netmdpi.com

Molecular Electrostatic Potential (MESP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive behavior. nih.gov It represents the electrostatic potential experienced by a positive point charge at a particular location on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

Spectroscopic Property Predictions (Vibrational, Electronic, NMR)

DFT calculations can also be used to predict various spectroscopic properties of a molecule, which can aid in its experimental characterization.

Vibrational Spectroscopy: Theoretical vibrational (infrared and Raman) spectra can be calculated from the second derivatives of the energy with respect to the atomic positions. The predicted frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions. For 5-Chloro-2-phenylsulfanyl-phenylamine, characteristic vibrational frequencies are expected for the N-H stretching of the amine group (around 3400-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching within the rings (around 1400-1600 cm⁻¹), C-N stretching (around 1250-1350 cm⁻¹), and C-Cl stretching (around 600-800 cm⁻¹). asianpubs.orgglobalresearchonline.netmaterialsciencejournal.org

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis) of the molecule. The predicted absorption maxima (λmax) correspond to electronic transitions between molecular orbitals, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. For an extended aromatic system like 5-Chloro-2-phenylsulfanyl-phenylamine, absorptions in the UV region are expected.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another valuable application of DFT. nih.gov The chemical shifts are highly sensitive to the local electronic environment of each nucleus. For 5-Chloro-2-phenylsulfanyl-phenylamine, the ¹H NMR spectrum would show distinct signals for the amine protons and the aromatic protons on both rings. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the chloro, amino, and phenylsulfanyl substituents. researchgate.net Similarly, the ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. bas.bgnih.gov

Table 3: Predicted Spectroscopic Data for 5-Chloro-2-phenylsulfanyl-phenylamine

| Spectroscopy | Feature | Predicted Value |

| Vibrational (IR) | ν(N-H) stretch | 3450 cm⁻¹ |

| ν(C=C) aromatic stretch | 1580 cm⁻¹ | |

| ν(C-N) stretch | 1300 cm⁻¹ | |

| ν(C-Cl) stretch | 750 cm⁻¹ | |

| Electronic (UV-Vis) | λmax | ~280 nm |

| NMR (¹H) | Amine protons (NH₂) | ~4.5 ppm |

| Aromatic protons | 6.7 - 7.5 ppm | |

| NMR (¹³C) | Aromatic carbons | 115 - 150 ppm |

Note: These are representative values based on calculations for analogous compounds and serve as a guide for experimental analysis. asianpubs.orgresearchgate.netmodgraph.co.uk

Molecular Dynamics and Docking Simulations

While DFT provides insights into the properties of an isolated molecule, molecular dynamics (MD) and docking simulations are employed to study its behavior in a biological environment, such as its interaction with a protein receptor.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. ijprajournal.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function.

For 5-Chloro-2-phenylsulfanyl-phenylamine, a hypothetical docking study could be performed against a relevant protein target, for instance, an enzyme or a receptor implicated in a particular disease pathway. The docking results would predict the most likely binding pose of the molecule within the active site of the protein. The interactions stabilizing the complex could include:

Hydrogen bonds: The amine group of the ligand can act as a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. orientjchem.org

Aromatic interactions: The two aromatic rings can engage in π-π stacking or cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. nih.govbrylinski.org

Hydrophobic interactions: The non-polar parts of the molecule can interact favorably with hydrophobic residues in the receptor.

Halogen bonds: The chlorine atom could potentially form halogen bonds with electron-donating atoms in the receptor.

Molecular dynamics (MD) simulations can then be used to study the stability of the predicted ligand-receptor complex over time. acs.org An MD simulation would track the movements of all atoms in the system, providing a dynamic picture of the binding interactions and helping to refine the binding mode predicted by docking. The results of these simulations can provide valuable information about the potential biological activity of 5-Chloro-2-phenylsulfanyl-phenylamine and guide the design of more potent analogs. acs.orgvu.nlnih.gov

Simulation of Protein-Ligand Complex Stability

The stability of a protein-ligand complex is a critical determinant of a drug's efficacy and residence time at its target. Molecular dynamics (MD) simulations are a powerful computational tool used to model the time-dependent behavior of a protein-ligand system, providing insights into the stability of their interaction.

One advanced technique is the thermal titration molecular dynamics (TTMD) method. nih.govnih.gov This approach involves running a series of MD simulations at progressively increasing temperatures to assess the persistence of the native binding mode of a ligand. nih.govnih.gov The stability is then quantified using a scoring function based on protein-ligand interaction fingerprints. nih.govnih.gov This allows for a qualitative estimation of the binding stability, helping to differentiate between high-affinity and low-affinity binders. nih.govnih.gov

Several parameters are analyzed during MD simulations to assess the stability of the protein-ligand complex. researchgate.net These include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from a reference structure over time. A stable complex will exhibit a low and converging RMSD.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues or ligand atoms around their average positions. Higher RMSF values suggest greater flexibility.

Radius of Gyration (Rg): Represents the compactness of the protein-ligand complex. A stable Rg value suggests that the complex is not undergoing significant conformational changes.

Hydrogen Bonds: The number and occupancy of hydrogen bonds between the protein and ligand are monitored throughout the simulation, as they are crucial for binding affinity and specificity.

An illustrative data table showing the kind of results from an MD simulation for a hypothetical protein complex with 5-Chloro-2-phenylsulfanyl-phenylamine is presented below.

| Parameter | Average Value | Standard Deviation | Interpretation |

| RMSD (Å) | 1.5 | 0.3 | Stable complex |

| RMSF (Å) | 1.0 | 0.5 | Low flexibility in binding site |

| Rg (Å) | 20.5 | 0.2 | Compact and stable complex |

| Hydrogen Bonds | 3 | 1 | Consistent H-bond interactions |

Note: The data in this table is for illustrative purposes only and does not represent actual experimental or computational results for 5-Chloro-2-phenylsulfanyl-phenylamine.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for their biological function. nih.gov

The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities is compiled. The three-dimensional structures of these molecules are then generated and optimized using computational methods like the semi-empirical PM6 method. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are then calculated. nih.gov

Using statistical methods such as stepwise multiple linear regression (MLR), a mathematical equation is derived that correlates the molecular descriptors with the biological activity. nih.gov The predictive power of the resulting QSAR model is then rigorously validated using internal and external validation techniques. nih.gov Such models can predict a wide range of assay types, including those for mammalian cells, bacteria, and biochemical assays. nih.gov

QSAR studies help in identifying the key molecular descriptors that have the most significant impact on the biological activity of the compounds. nih.gov These descriptors can be broadly categorized as:

Physicochemical Descriptors: These describe properties such as lipophilicity (e.g., logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity).

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include properties like molecular volume and surface area.

An illustrative table of key descriptors that could be identified in a QSAR study of 5-Chloro-2-phenylsulfanyl-phenylamine derivatives is shown below.

| Descriptor | Type | Correlation with Activity |

| LogP | Physicochemical | Positive |

| Molecular Weight | Topological | Negative |

| Dipole Moment | Physicochemical | Positive |

| Solvent Accessible Surface Area | 3D | Negative |

Note: The data in this table is for illustrative purposes only and does not represent actual QSAR analysis for 5-Chloro-2-phenylsulfanyl-phenylamine.

Advanced Quantum Chemical Topology Studies (e.g., QTAIM, NCI, ELF, RDG)

Advanced quantum chemical topology studies provide a deeper understanding of the electronic structure and chemical bonding within a molecule. These methods analyze the electron density and its derivatives to characterize chemical interactions.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, partitions the electron density of a molecule into atomic basins. nih.govarxiv.org This allows for the characterization of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions) based on the properties of the electron density at the bond critical points.

Non-Covalent Interactions (NCI) Index: The NCI index is a powerful tool for visualizing and characterizing non-covalent interactions in 3D space. It is based on the electron density and its reduced density gradient (RDG). The resulting plots reveal regions of hydrogen bonding, steric repulsion, and van der Waals interactions.

Electron Localization Function (ELF): ELF is a function that maps the probability of finding an electron pair in a given region of space. researchgate.net It provides a clear picture of core electrons, covalent bonds, and lone pairs, offering insights into the chemical bonding of a molecule.

Reduced Density Gradient (RDG): The RDG is used to identify non-covalent interactions by analyzing the deviation of the electron density from a homogeneous electron gas. researchgate.net Plots of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix can distinguish between different types of non-covalent interactions.

An illustrative table summarizing the potential results from a quantum chemical topology analysis of 5-Chloro-2-phenylsulfanyl-phenylamine is provided below.

| Analysis | Finding | Interpretation |

| QTAIM | Bond critical point between N-H and a neighboring atom | Indicates an intramolecular hydrogen bond |

| NCI | Blue isosurface between phenyl rings | Suggests a stabilizing π-π stacking interaction |

| ELF | High ELF value on the nitrogen atom | Confirms the presence of a lone pair |

| RDG | Low RDG spike in the region of the chlorine atom | Indicates a halogen bond interaction |

Note: The data in this table is for illustrative purposes only and does not represent actual quantum chemical calculations for 5-Chloro-2-phenylsulfanyl-phenylamine.

Environmental Fate and Bioremediation Research Pertaining to Halogenated Anilines

Occurrence and Distribution of Halogenated Anilines as Environmental Contaminants

Halogenated anilines, particularly chloroanilines, have been identified as environmental contaminants stemming from various anthropogenic sources. Their primary route of entry into the environment is through industrial activities. They are used as intermediates in the manufacturing of a wide range of products, including dyes, pesticides, pharmaceuticals, and cosmetics. frontiersin.orgnih.gov

Wastewater discharges from chemical manufacturing plants are a significant point source of chloroaniline contamination in aquatic ecosystems. nih.gov Accidental spills and atmospheric deposition also contribute to their distribution in the environment. nih.gov Due to their chemical properties, some chloroanilines are considered persistent, with half-lives in water that can range from days to months, allowing for their transport and distribution in surface waters. nih.gov For instance, 4-chloroaniline (B138754) (4-CA) and 3,4-dichloroaniline (B118046) (3,4-DCA) are recognized as hazardous pollutants due to their extensive use and release into the environment. nih.gov The production and consumption of aniline (B41778), the parent compound, are substantial, with the European Union alone consuming an estimated 905 thousand tons in 2021, highlighting the scale of related chemical manufacturing. nih.gov

These compounds can be detected in various environmental compartments, including water and sediment, often at low concentrations ranging from nanograms to micrograms per liter. nih.gov Even at these trace levels, their presence is a concern due to their potential for bioaccumulation and toxicity to aquatic organisms. nih.gov

Biodegradation Pathways and Microbial Metabolism of Halogenated Phenylamines

The biodegradation of halogenated anilines by microorganisms is a key process in their natural attenuation and a cornerstone of bioremediation strategies. Research has focused on isolating and characterizing microbial strains capable of metabolizing these compounds and elucidating the biochemical pathways involved.

Numerous bacterial strains with the ability to degrade halogenated anilines have been isolated from contaminated environments such as agricultural soils and industrial wastewater treatment plants. nih.govsciepub.com These microorganisms often utilize chloroanilines as a sole source of carbon, nitrogen, and energy. nih.govplos.org

Several genera of bacteria have been identified as effective degraders of chloroanilines. For example, strains of Acinetobacter, Pseudomonas, and Klebsiella have been isolated from agricultural soil and shown to efficiently degrade 4-chloroaniline. nih.gov Similarly, Comamonas testosteroni and Delftia acidovorans have been isolated from wastewater treatment plants and are capable of metabolizing 3-chloroaniline. sciepub.com A novel strain, Delftia tsuruhatensis H1, has demonstrated the ability to degrade 2-chloroaniline, 3-chloroaniline, and 4-chloroaniline, both individually and as a mixture. nih.gov The isolation of such strains is a critical first step in developing effective bioremediation technologies. sciepub.com

The table below summarizes some of the bacterial strains reported to degrade various chloroanilines.

| Bacterial Strain | Degraded Compound(s) | Source of Isolation |

| Acinetobacter baumannii CA2 | 4-Chloroaniline, 2-Chloroaniline, 3-Chloroaniline | Agricultural Soil |

| Pseudomonas putida CA16 | 4-Chloroaniline, 2-Chloroaniline, 3-Chloroaniline | Agricultural Soil |

| Klebsiella sp. CA17 | 4-Chloroaniline, 2-Chloroaniline, 3-Chloroaniline | Agricultural Soil |

| Comamonas testosteroni I2gfp | 3-Chloroaniline | Not Specified |

| Delftia acidovorans | 3-Chloroaniline | Wastewater Treatment Plant |

| Rhodococcus sp. strain MB-P1 | 2-Chloro-4-Nitroaniline (B86195) | Not Specified |

| Delftia tsuruhatensis H1 | 2-CA, 3-CA, 4-CA, 3,4-DCA, 2,3-DCA, 2,4-DCA | CA-degrading mixed culture |

| Cellulomonas sp. | p-chloroaniline | Contaminated water (textile industry) |

| Alcaligenes denitrificans | p-chloroaniline | Contaminated water (textile industry) |

This table is generated based on data from multiple research articles. nih.govsciepub.complos.orgnih.govresearchgate.net

The microbial degradation of halogenated anilines is an enzymatically driven process. The initial and most crucial step is typically an oxidative deamination, where the amino group is removed from the aromatic ring. This reaction is often catalyzed by an enzyme called aniline dioxygenase . frontiersin.org This enzyme converts the chloroaniline to a corresponding chlorocatechol. frontiersin.org

Once the chlorocatechol is formed, the aromatic ring is cleaved, leading to further degradation. This ring cleavage most commonly occurs via the ortho-cleavage pathway . frontiersin.orgplos.org This pathway involves the enzyme chlorocatechol 1,2-dioxygenase , which breaks the bond between the two hydroxylated carbons of the catechol ring. nih.gov The resulting intermediates are then funneled into central metabolic pathways, such as the Krebs cycle.

In some cases, alternative enzymatic reactions have been observed. For instance, the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 involves a flavin-dependent monooxygenase in the initial step. plos.org This highlights the diversity of enzymatic strategies that microorganisms employ to break down these xenobiotic compounds.

Bioremediation Potentials for Contaminated Sites

The isolation of potent halogenated aniline-degrading bacteria opens up possibilities for bioremediation of contaminated soil and water. nih.gov Bioremediation offers a potentially cost-effective and environmentally friendly alternative to traditional physical and chemical treatment methods. sciepub.com

One approach is bioaugmentation , which involves introducing specialized microorganisms into a contaminated site to enhance the degradation of target pollutants. Studies have shown that isolates like Acinetobacter baumannii CA2, Pseudomonas putida CA16, and Klebsiella sp. CA17 have potential for use in bioremediation of sites contaminated with 4-chloroaniline. nih.gov

Another strategy is to enhance the activity of the indigenous microbial populations at a contaminated site. This can involve the addition of nutrients or co-substrates that stimulate the growth and degradative activity of the native microorganisms. battelle.org For example, the addition of yeast extract, citrate, or succinate (B1194679) has been shown to accelerate the degradation of chloroanilines by Delftia tsuruhatensis H1. nih.gov

Hybrid systems that combine biological and chemical processes are also being explored. For instance, the use of zero-valent iron (ZVI) in conjunction with microbial degradation has shown promise for the remediation of chlorophenols, a related class of halogenated aromatic compounds. nih.gov Such synergistic approaches could potentially be adapted for the treatment of halogenated anilines.

Natural Occurrence and Biosynthesis of Halogenated Anilines in Biological Systems

While halogenated anilines are predominantly known as synthetic compounds, recent research has revealed their natural production in certain biological systems. This discovery challenges the long-held assumption that these compounds are exclusively of anthropogenic origin. fao.orgrsc.org

Studies have confirmed that a marine biofilm-forming microalga, Nitzschia cf. pellucida, is capable of biosynthesizing several trihalogenated anilines, including 2,4,6-trichloroaniline (B165571) and 2,4,6-tribromoaniline. rsc.orgrsc.orgnih.gov This biosynthesis was confirmed through labeling studies and kinetic experiments. fao.org This finding represents a novel class of halogenated natural products and suggests that there may be natural sources contributing to the environmental pool of these compounds. rsc.org

The discovery of naturally produced halogenated anilines has significant implications. It suggests that microorganisms may have co-evolved pathways for their degradation, which could be harnessed for bioremediation. rsc.org It also complicates environmental monitoring, as it becomes necessary to distinguish between natural and anthropogenic sources of these organohalogens. rsc.org The broader context of organohalogen compounds in nature is vast, with over 5,000 naturally occurring organohalogens identified, a significant portion of which are halogenated alkaloids produced in marine environments. nih.gov

Q & A

Basic Research Question: What experimental strategies are recommended for optimizing the synthesis of 5-Chloro-2-phenylsulfanyl-phenylamine?

Answer:

Optimization can be achieved using Design of Experiments (DoE) methodologies to systematically vary parameters (e.g., temperature, catalyst loading, solvent ratio) and analyze their effects on yield and purity . For example:

- Factorial Design: Test interactions between variables (e.g., reaction time vs. temperature).

- Response Surface Methodology (RSM): Identify optimal conditions through quadratic modeling.

Computational tools, such as quantum chemical calculations, can predict reactive intermediates and transition states to guide experimental screening .

Example Table (DoE Factors):

| Variable | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 1.0 | 2.5 |

| Reaction Time (h) | 12 | 24 |

Basic Research Question: How can researchers confirm the structural integrity of 5-Chloro-2-phenylsulfanyl-phenylamine?

Answer:

Use a combination of:

- NMR Spectroscopy: Analyze - and -NMR to verify substituent positions and aromatic coupling patterns .

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolve bond angles and dihedral angles for precise stereochemical validation (e.g., as in crystallographic structure reports for analogous compounds) .

Basic Research Question: What safety protocols are critical when handling 5-Chloro-2-phenylsulfanyl-phenylamine?

Answer:

- PPE: Use nitrile gloves, lab coats, and chemical-resistant goggles.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.

- Waste Management: Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

Advanced Research Question: How can computational modeling elucidate reaction mechanisms involving 5-Chloro-2-phenylsulfanyl-phenylamine?

Answer:

- Reaction Path Search: Apply density functional theory (DFT) to map energy profiles for key steps (e.g., sulfanyl-group substitution or chlorine displacement) .

- Transition State Analysis: Use software like Gaussian or ORCA to identify intermediates and activation barriers.

- Machine Learning: Train models on reaction databases to predict regioselectivity in derivatization reactions.

Advanced Research Question: How should researchers resolve contradictions in spectroscopic or reactivity data for this compound?

Answer:

- Controlled Replication: Repeat experiments under inert atmospheres to exclude oxygen/moisture interference.

- Cross-Validation: Compare data with structurally similar compounds (e.g., 5-chloro-2-methylindole derivatives) to identify anomalies .

- Multivariate Analysis: Use statistical tools (e.g., PCA) to isolate variables causing discrepancies .

Advanced Research Question: What methodologies assess the stability of 5-Chloro-2-phenylsulfanyl-phenylamine under varying pH and temperature conditions?

Answer:

- Accelerated Degradation Studies: Expose the compound to extreme conditions (e.g., 40–80°C, pH 1–13) and monitor decomposition via HPLC or LC-MS .

- Kinetic Modeling: Derive rate constants for degradation pathways (e.g., hydrolysis of the sulfanyl group).

- Thermogravimetric Analysis (TGA): Evaluate thermal stability under controlled atmospheres.

Advanced Research Question: How can reactor design principles improve scalability for derivatives of this compound?

Answer:

- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic reactions (e.g., Friedel-Crafts alkylation) .

- Membrane Separation: Integrate in-situ purification to remove halogenated byproducts.

- Scale-down Experiments: Use microreactors to simulate large-scale conditions and identify fouling risks .

Advanced Research Question: What strategies enable the selective functionalization of the phenylsulfanyl group?

Answer:

- Protection/Deprotection: Temporarily block the amine group to direct reactivity toward the sulfanyl moiety.

- Catalytic Systems: Screen transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize reactive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products